molecular formula C10H21NO B1465102 3-((Dimethylamino)methyl)-5-methylhexan-2-one CAS No. 91342-74-4

3-((Dimethylamino)methyl)-5-methylhexan-2-one

Cat. No. B1465102
CAS RN: 91342-74-4
M. Wt: 171.28 g/mol
InChI Key: QCDJYGZCMGEQNF-UHFFFAOYSA-N
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Description

The compound is an organic compound containing a dimethylamino group and a ketone group. Dimethylamine is an organic compound with the formula (CH3)2NH . It is a secondary amine and is commonly encountered commercially as a solution in water .


Synthesis Analysis

While specific synthesis methods for “3-((Dimethylamino)methyl)-5-methylhexan-2-one” are not available, similar compounds such as N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) have been synthesized through radical copolymerizations .


Chemical Reactions Analysis

The compound might undergo reactions similar to other dimethylamino compounds. For instance, the radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been studied .

Scientific Research Applications

Gas Phase Generation and Characterization

  • The (dimethylamino)methyl radical, related to 3-((Dimethylamino)methyl)-5-methylhexan-2-one, has been generated in the gas phase and characterized through neutralization-reionization mass spectrometry. This study provides insights into the compound's behavior and properties in the gas phase, offering a basis for further chemical research and applications (Shaffer, Tureček, & Cerny, 1993).

Application in Suzuki–Miyaura Cross-Coupling Reaction

  • Hexa((dimethylamino)-methyl)-functionalized triphenylphosphine and its benzylammonium salt, Bn-Dendriphos, have been applied in the Suzuki-Miyaura cross-coupling of aryl bromides with arylboronic acids. This application demonstrates the compound's role in enhancing reaction rates and stability against palladium black formation, highlighting its utility in complex chemical synthesis (Snelders, Kreiter, Firet, Koten, & Gebbink, 2008).

Fluorescent Chemosensor for Iron Ions

  • A novel compound featuring 3-((Dimethylamino)methyl)-5-methylhexan-2-one characteristics has been developed as a selective, sensitive, and reversible fluorescent chemosensor. It is particularly effective for the micromolar detection of Fe+3 ions, demonstrating the compound's potential in analytical chemistry and environmental monitoring (Singh, Sindhu, & Khurana, 2014).

Applications in Organic and Organometallic Chemistry

  • Various studies have utilized derivatives of 3-((Dimethylamino)methyl)-5-methylhexan-2-one in the synthesis of new heterocyclic compounds, demonstrating its versatility in organic and organometallic chemistry. These applications range from the synthesis of isoxazolone derivatives to the preparation of phenylcopper compounds, indicating a broad range of utility in synthetic chemistry (Cheng, Wang, Liu, & Zhang, 2009; Koten & Noltes, 1975).

properties

IUPAC Name

3-[(dimethylamino)methyl]-5-methylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(2)6-10(9(3)12)7-11(4)5/h8,10H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDJYGZCMGEQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697484
Record name 3-[(Dimethylamino)methyl]-5-methylhexan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Dimethylamino)methyl)-5-methylhexan-2-one

CAS RN

91342-74-4
Record name 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone
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Record name 3-((Dimethylamino)methyl)-5-methyl-2-hexanone
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Record name 3-[(Dimethylamino)methyl]-5-methylhexan-2-one
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Record name 2-Hexanone, 3-[(dimethylamino)methyl]-5-methyl
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Record name 3-[(Dimethylamino)methyl]-5-methyl-2-hexanone
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Synthesis routes and methods I

Procedure details

Paraformaldehyde (5.5 g, 183.33 mmol, 1.60 equiv) and dimethylamine hydrochloride (10 g, 122.70 mmol, 1.00 equiv) were added to a solution of 5-methylhexan-2-one (50 g, 437.83 mmol, 3.00 equiv) and methanol (30 mL). The resulting solution was heated at reflux for about 16 hours, and then the pH was adjusted to about 8 with sodium hydroxide (10%). Standard extractive workup with ether (3×100 mL) gave the title product as a yellow oil (12 g, yield=57%).
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5.5 g
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10 g
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50 g
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30 mL
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100 mL
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Yield
57%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Dimethylamine HCl (90 g, 1.1 mol), 5-methyl-2-hexanone (450 mL, 3.3 mol), and paraformaldehyde (50 g, 1.7 mol) were suspended in MeOH (80 mL) and concentrated HCl (200 μL) was added. The reaction mixture was heated to 80° C. for 12 hours. The mixture was allowed to cool to room temperature and 10% NaOH was added until basic. The entire mixture was extracted with Et2O (100 mL, 2×). The organic layer was dried over MgSO4 and concentrated. The crude reaction mixture was columned via flash column chromatography (0.5:9.5 MeOH:CH2Cl2) to give 30 g (175 mmol) of 3-dimethylaminomethyl-5-methyl-hexan-2-one 1a in a 16% yield.
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90 g
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450 mL
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50 g
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200 μL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Sato, J Liu, AJ Kukor, JC Culhane… - The Journal of …, 2021 - ACS Publications
Solid–liquid slurries are vital and increasingly prevalent in the pharmaceutical and chemical industries. Despite the importance of these heterogeneous systems, process control and …
Number of citations: 15 pubs.acs.org
ND Harriott, JP Williams, EB Smith, HP Bozigian… - Progress in medicinal …, 2018 - Elsevier
The dopaminergic system plays a key role in the central nervous system, regulating executive function, arousal, reward, and motor control. Dysregulation of this critical monoaminergic …
Number of citations: 25 www.sciencedirect.com
Y Sato - 2023 - open.library.ubc.ca
Real-time sample analysis, including in situ analysis and automated sampling/injection, provides timely measurements of analytes and facilitates efficient reaction elucidations. In …
Number of citations: 2 open.library.ubc.ca
KA Bapat - 2019 - lib.unipune.ac.in
Fingolimod also called FTY 720 is a synthetic compound, chemically known as 2-amino-2-(2-(4-octylphenyl) ethyl)-1, 3-propanediol 1. It is currently available as Gilenya from Novartis, …
Number of citations: 2 lib.unipune.ac.in
A Kukor - 2023 - open.library.ubc.ca
Dynamic crystallizations can drive the formation of enantiopure solid phases but require significant process understanding to achieve the necessary levels of control. Phase-specific …
Number of citations: 2 open.library.ubc.ca

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